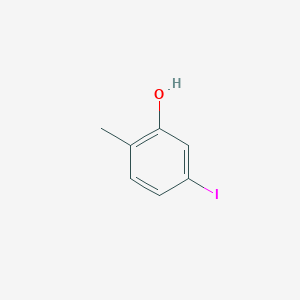

5-Iodo-2-methylphenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-iodo-2-methylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IO/c1-5-2-3-6(8)4-7(5)9/h2-4,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVVBRLLERZUWBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)I)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183803-06-7 | |

| Record name | 5-iodo-2-methylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Iodo-2-methylphenol CAS number and properties

An In-Depth Technical Guide to 5-Iodo-2-methylphenol for Advanced Research

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (CAS No. 183803-06-7), a halogenated phenolic compound with significant potential in synthetic organic chemistry and drug discovery. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data sheet to offer insights into its synthesis, characterization, and application, grounded in established chemical principles.

Core Compound Identification and Physicochemical Properties

This compound, also known as 5-iodo-o-cresol, is a substituted aromatic compound. The presence of an iodine atom, a hydroxyl group, and a methyl group on the benzene ring makes it a versatile intermediate for introducing these functionalities into more complex molecules. Its unique electronic and steric properties are key to its utility in chemical synthesis.

Chemical Structure

Caption: Chemical structure of this compound.

Compound Identification

| Identifier | Value | Source |

| CAS Number | 183803-06-7 | [1][2][3][4][5][6] |

| Molecular Formula | C₇H₇IO | [1][3][5][7] |

| Molecular Weight | 234.03 g/mol | [6][7] |

| IUPAC Name | This compound | [1][7] |

| Synonyms | Phenol, 5-iodo-2-methyl- | [3] |

| InChI Key | VVVBRLLERZUWBH-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The experimental data for this compound is not exhaustively reported in the literature. The following table includes reported and predicted values.

| Property | Value | Source |

| Physical Form | Solid | [1] |

| Boiling Point | 274.3 ± 28.0 °C at 760 mmHg | [5] |

| Flash Point | 119.7 ± 24.0 °C | [5] |

| Density | 1.9 ± 0.1 g/cm³ | [5] |

| pKa (Predicted) | ~9.5 (typical for phenols) | N/A |

| LogP | 3.39 | [5] |

| Storage | 2-8°C, protect from light | [1][8] |

Synthesis and Purification: A Practical Approach

While specific, peer-reviewed synthesis protocols for this compound are not abundant, a robust synthesis can be designed based on the well-established principles of electrophilic aromatic substitution on phenols. The directing effects of the hydroxyl (-OH) and methyl (-CH₃) groups are key considerations. Both are ortho, para-directing groups. In 2-methylphenol (o-cresol), the positions ortho and para to the powerful activating hydroxyl group are positions 3, 5, and 1 (occupied by the methyl group). The position para to the hydroxyl group (position 5) is sterically accessible, making it a likely target for substitution.

A common method for the iodination of activated aromatic rings is using molecular iodine (I₂) in the presence of an oxidizing agent.

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

This protocol is adapted from general procedures for the iodination of phenols.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methylphenol (1.0 eq.) in a suitable solvent such as aqueous ethanol.

-

Reagent Addition: Add elemental iodine (I₂, 1.1 eq.).

-

Initiation: Slowly add an oxidizing agent, such as hydrogen peroxide (H₂O₂), dropwise to the stirring solution at room temperature. The oxidizing agent converts I₂ to a more potent electrophilic iodine species (e.g., I⁺).

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine.

-

Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate.

-

Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Experimental Protocol: Purification

Purification is critical to obtaining a high-purity final product. Crystallization is often an effective method for purifying solid organic compounds.[9]

-

Solvent Selection: Dissolve the crude this compound in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol).

-

Crystallization Induction: Slowly add a co-solvent in which the product is less soluble (e.g., water or hexane) until the solution becomes turbid.

-

Cooling: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystal formation.

-

Isolation: Collect the precipitated crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold co-solvent.

-

Drying: Dry the purified crystals under vacuum to obtain the final product.

Spectroscopic Characterization Profile

The structure of this compound can be unequivocally confirmed using a combination of spectroscopic techniques. Below are the expected spectral features.

| Technique | Expected Features |

| ¹H NMR | - A broad singlet for the phenolic -OH proton (typically ~5-7 ppm, exchangeable with D₂O).- A singlet for the -CH₃ protons (~2.2 ppm).- Three aromatic protons exhibiting characteristic splitting patterns (doublets and a doublet of doublets) in the aromatic region (~6.5-7.5 ppm). |

| ¹³C NMR | - Approximately 7 distinct carbon signals.- A signal for the carbon bearing the iodine atom will be at a low field (~90-100 ppm).- Signals for the hydroxyl- and methyl-substituted carbons, and the remaining aromatic carbons at their characteristic shifts. |

| IR Spectroscopy | - A broad O-H stretching band around 3200-3600 cm⁻¹.- C-H stretching bands for the aromatic and methyl groups just above and below 3000 cm⁻¹.- C=C stretching bands in the aromatic region (1450-1600 cm⁻¹).- A C-I stretching band in the fingerprint region (typically < 600 cm⁻¹).[10] |

| Mass Spectrometry | - A molecular ion (M⁺) peak at m/z ≈ 234.- A characteristic isotopic pattern for iodine is not observed as it is monoisotopic.- Common fragmentation patterns may include the loss of a methyl group or iodine. |

Applications in Research and Drug Development

This compound serves as a valuable building block in organic synthesis, primarily due to the reactivity of the C-I bond. This bond is susceptible to a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds at the 5-position of the phenolic ring.

Role in Medicinal Chemistry

The utility of this compound in drug development can be understood through the following logical progression:

Sources

- 1. This compound | 183803-06-7 [sigmaaldrich.com]

- 2. 183803-06-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 183803-06-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 5. This compound | CAS#:183803-06-7 | Chemsrc [chemsrc.com]

- 6. This compound | 183803-06-7 [chemicalbook.com]

- 7. This compound | C7H7IO | CID 11436235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of 5-Iodo-2-methylphenol

Abstract: This guide provides a comprehensive technical overview of 5-Iodo-2-methylphenol (CAS No. 183803-06-7), a valuable halogenated intermediate in organic synthesis and drug discovery. We move beyond simple procedural lists to explore the underlying chemical principles governing its synthesis, with a critical focus on achieving regiochemical control. A robust, multi-step synthetic protocol is detailed, designed for high fidelity and reproducibility. Furthermore, this document outlines a complete characterization workflow, detailing the application of modern analytical techniques—including NMR, IR, and Mass Spectrometry—to unequivocally validate the structure and purity of the target compound. This guide is intended for researchers and drug development professionals seeking a practical and scientifically rigorous resource for the preparation and analysis of this key building block.

Strategic Importance and Synthetic Challenge

Halogenated phenols are cornerstone building blocks in medicinal chemistry and materials science. The iodine substituent, in particular, serves as a versatile synthetic handle for introducing molecular complexity via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This compound is a structurally specific isomer whose utility lies in its defined substitution pattern, which can direct subsequent molecular elaborations in drug development programs.

The primary challenge in synthesizing this molecule is not the iodination itself, but controlling its position on the phenol ring. The electrophilic aromatic substitution of 2-methylphenol (o-cresol) is governed by the directing effects of the hydroxyl (-OH) and methyl (-CH₃) groups. Both are activating, ortho, para-directing groups. The hydroxyl group is the more potent activator, strongly directing incoming electrophiles to the positions ortho and para to it (C4 and C6). The methyl group reinforces this activation. Consequently, direct iodination of 2-methylphenol typically yields 4-iodo-2-methylphenol and/or 6-iodo-2-methylphenol, with the 5-iodo isomer being a minor or unobserved product[1].

To overcome this inherent regioselectivity, a more strategic, multi-step approach is required. The protocol outlined in this guide utilizes a Sandmeyer-type reaction sequence, which offers unparalleled control over the placement of the iodo group, ensuring the exclusive formation of the desired 5-iodo isomer.

Recommended Synthetic Pathway: A Multi-Step Approach for Regiochemical Precision

The following pathway is designed as a self-validating system, where the logic of each step ensures the desired outcome. We begin with a precursor that already contains the correct substitution pattern, using functional group interconversions to install the iodine at the desired C5 position.

Sources

An In-depth Technical Guide to the Spectral Analysis of 5-Iodo-2-methylphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and Properties

Before delving into the spectral data, it is essential to understand the fundamental properties of 5-Iodo-2-methylphenol.

| Property | Value | Source |

| Molecular Formula | C₇H₇IO | [1][2] |

| Molecular Weight | 234.03 g/mol | [1][2] |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 183803-06-7 | [1][2] |

| Physical Form | Solid |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the methyl protons. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.4 | d | 1H | H-6 |

| ~7.2 | dd | 1H | H-4 |

| ~6.8 | d | 1H | H-3 |

| ~5.0 | s (broad) | 1H | -OH |

| ~2.2 | s | 3H | -CH₃ |

Interpretation:

-

The aromatic protons (H-3, H-4, and H-6) will appear in the downfield region (δ 6.5-8.0 ppm). The iodine atom, being an electron-withdrawing group, will deshield the adjacent protons. The hydroxyl and methyl groups are electron-donating, which will shield the ortho and para protons.

-

The hydroxyl proton signal is expected to be a broad singlet, and its chemical shift can vary depending on the concentration and solvent due to hydrogen bonding.

-

The methyl protons will appear as a singlet in the upfield region.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each of the seven carbon atoms in this compound.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C-1 (C-OH) |

| ~138 | C-5 (C-I) |

| ~135 | C-6 |

| ~130 | C-4 |

| ~120 | C-2 (C-CH₃) |

| ~115 | C-3 |

| ~20 | -CH₃ |

Interpretation:

-

The carbon attached to the hydroxyl group (C-1) will be the most deshielded aromatic carbon.

-

The carbon bonded to the iodine atom (C-5) will also be significantly downfield.

-

The remaining aromatic carbons will have chemical shifts in the typical aromatic region (δ 110-140 ppm).

-

The methyl carbon will appear at the most upfield position.

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Acquire the ¹³C NMR spectrum. A proton-decoupled sequence is typically used to simplify the spectrum to single lines for each carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch (-CH₃) |

| 1600-1450 | Medium-Strong | Aromatic C=C stretch |

| 1260-1180 | Strong | C-O stretch (phenol) |

| ~800 | Strong | C-H out-of-plane bend |

| ~600 | Medium | C-I stretch |

Interpretation:

The IR spectrum will be characterized by a broad O-H stretching band, typical for phenols. The aromatic C-H and C=C stretching bands will confirm the presence of the benzene ring. The C-O stretch of the phenol and the C-I stretch will also be key diagnostic peaks.

Experimental Protocol for IR Spectroscopy (ATR)

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Record a background spectrum.

-

Place a small amount of solid this compound onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum.

-

Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrum Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 234 | High | [M]⁺ (Molecular ion) |

| 219 | Moderate | [M - CH₃]⁺ |

| 107 | High | [M - I]⁺ |

| 79 | Moderate | [C₆H₅O]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

Interpretation:

The molecular ion peak ([M]⁺) at m/z 234 will confirm the molecular weight of this compound. The fragmentation pattern will likely involve the loss of the methyl group ([M - CH₃]⁺) and the iodine atom ([M - I]⁺). The peak at m/z 107, corresponding to the loss of the iodine atom, is expected to be a major fragment due to the relative weakness of the C-I bond. Other fragments corresponding to the phenol and phenyl cations are also anticipated.

Mass Spectrometry Fragmentation Workflow

Caption: Predicted EI-MS fragmentation of this compound.

Experimental Protocol for Mass Spectrometry (GC-MS)

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

Inject the sample into the Gas Chromatograph (GC). The GC will separate the compound from any impurities.

-

The separated compound will then enter the Mass Spectrometer.

-

The sample will be ionized (e.g., by electron ionization).

-

The resulting ions will be separated based on their mass-to-charge ratio by the mass analyzer and detected.

Conclusion

The structural elucidation of this compound relies on a combination of modern spectroscopic techniques. NMR spectroscopy provides the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry determines the molecular weight and fragmentation pattern. The predicted data and experimental protocols outlined in this guide offer a comprehensive resource for the characterization of this compound, enabling researchers in drug discovery and organic synthesis to confidently identify and utilize this compound in their work.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

A Technical Guide to the Solubility of 5-Iodo-2-methylphenol in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 5-iodo-2-methylphenol, a key intermediate in various synthetic applications. Recognizing the scarcity of publicly available quantitative solubility data, this document transitions from a simple data repository to an in-depth methodological guide. It equips researchers with the foundational principles, a detailed experimental protocol for equilibrium solubility determination, and a robust HPLC-based analytical method for accurate quantification. By synthesizing theoretical knowledge with practical, field-proven workflows, this guide serves as a self-validating system for generating reliable and reproducible solubility data, crucial for process optimization, formulation development, and scalable chemical synthesis.

Introduction and Physicochemical Profile

This compound (CAS No: 183803-06-7) is an aromatic organic compound featuring a phenol ring substituted with an iodine atom and a methyl group.[1][2][3] Its utility in medicinal chemistry and organic synthesis is significant, yet progress in its application is often hampered by a lack of fundamental physicochemical data, most notably its solubility in common organic solvents. Solubility is a critical parameter that governs reaction kinetics, influences purification strategies such as crystallization, and is paramount in the design of drug delivery systems.

This guide provides the necessary protocols to systematically determine the solubility of this compound across a spectrum of organic solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 183803-06-7 | [1][2] |

| Molecular Formula | C₇H₇IO | [1][2] |

| Molecular Weight | 234.03 g/mol | [2] |

| Appearance | Solid (Physical form) | [3] |

| Density | 1.9 ± 0.1 g/cm³ | [1] |

| Boiling Point | 274.3 ± 28.0 °C at 760 mmHg | [1] |

| LogP | 3.39 | [1] |

| Storage | 2-8°C, protect from light | [4] |

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is dictated by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The widely cited principle of "like dissolves like" serves as a useful predictive tool.[5]

-

Structure of this compound: This molecule possesses both polar and non-polar characteristics. The hydroxyl (-OH) group is polar and capable of acting as a hydrogen bond donor and acceptor. The iodinated aromatic ring, however, is large, hydrophobic, and contributes to its non-polar character.

-

Solvent Choice & Predicted Behavior:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the phenolic hydroxyl group, suggesting favorable solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Ethyl Acetate): These solvents can act as hydrogen bond acceptors and have significant dipole moments, which should facilitate the dissolution of the polar portion of the molecule.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be lower in these solvents, as they can only interact with the hydrophobic aromatic ring through weaker van der Waals forces.

-

Understanding these molecular interactions is the first step in designing a logical experimental array of solvents for testing.

Experimental Determination of Solubility

The most reliable method for determining the solubility of a compound is the Isothermal Equilibrium Solubility Method . This technique involves generating a saturated solution at a constant temperature and then quantifying the concentration of the dissolved solute.[5][6]

Workflow for Solubility Determination

The following diagram outlines the logical flow of the experimental protocol.

Caption: Experimental workflow for equilibrium solubility determination.

Detailed Step-by-Step Protocol

Materials:

-

This compound (solid)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials or screw-cap test tubes

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringes (1-5 mL)

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

HPLC system

Procedure:

-

Preparation of Saturated Solution: a. To a series of vials, add an excess amount of this compound. The presence of undissolved solid after equilibration is crucial.[6] b. Accurately add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial. c. Securely cap the vials to prevent solvent evaporation.

-

Equilibration: a. Place the vials in an orbital shaker or on a stir plate set to a constant temperature (e.g., 25°C). b. Agitate the mixtures vigorously for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can validate the minimum time required. c. After agitation, let the vials stand undisturbed at the same constant temperature to allow the excess solid to settle.

-

Sampling: a. Carefully withdraw a sample of the clear supernatant using a syringe. b. Immediately attach a 0.22 µm syringe filter and dispense the solution into a clean, tared vial. This step is critical to remove any undissolved microcrystals.

-

Gravimetric Determination (Optional but Recommended): a. Weigh the vial containing the filtered aliquot to determine the mass of the solution. b. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to sublime or decompose.[6] c. Once the solvent is fully evaporated and a constant weight is achieved, re-weigh the vial to determine the mass of the dissolved solid. d. Calculate solubility as (mass of solid / mass of solvent) or (mass of solid / volume of solvent).

-

Quantitative Analysis (Primary Method): a. Accurately dilute a known volume of the filtered supernatant with the HPLC mobile phase to a concentration that falls within the range of the calibration curve. b. Analyze the diluted sample by HPLC as described in Section 4. c. Calculate the original concentration in the saturated solution, accounting for the dilution factor. Express solubility in mg/mL or mol/L.

Analytical Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and reliable method for quantifying phenolic compounds in solution.[7][8][9]

Workflow for HPLC Analysis

Sources

- 1. This compound | CAS#:183803-06-7 | Chemsrc [chemsrc.com]

- 2. This compound | C7H7IO | CID 11436235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 183803-06-7 [sigmaaldrich.com]

- 4. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. chem.ws [chem.ws]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. tandfonline.com [tandfonline.com]

- 8. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Iodo-2-methylphenol: From Synthesis to Application

This guide provides a comprehensive technical overview of 5-Iodo-2-methylphenol, a halogenated aromatic compound of interest to researchers and professionals in organic synthesis, medicinal chemistry, and materials science. This document delves into the compound's discovery and historical context, its synthesis with a focus on regioselectivity, detailed characterization, and its emerging applications as a versatile chemical intermediate.

Introduction and Historical Context

This compound, also known as 5-iodo-o-cresol, with the CAS number 183803-06-7, is a substituted phenol that has garnered attention as a valuable building block in the synthesis of more complex molecules.[1] While a singular "discovery" event for this specific isomer is not prominently documented in early chemical literature, its existence and synthesis are a logical extension of the broader field of electrophilic halogenation of phenols, a class of reactions extensively studied since the 19th century.

The history of iodinated phenols is intertwined with the development of antiseptics and disinfectants. However, the more nuanced application of specific isomers like this compound as synthetic intermediates is a more contemporary development, driven by the need for precisely functionalized aromatic rings in drug discovery and materials science. Its utility lies in the presence of three key features: a nucleophilic hydroxyl group, a sterically accessible aromatic ring, and a reactive carbon-iodine bond that can participate in a variety of cross-coupling reactions.

Synthesis of this compound: A Study in Regioselectivity

The synthesis of this compound is a classic example of electrophilic aromatic substitution on a disubstituted benzene ring. The starting material, 2-methylphenol (o-cresol), possesses two activating groups: a hydroxyl (-OH) group and a methyl (-CH₃) group. Both are ortho-, para-directing groups, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves.[2][3][4]

The interplay of these directing effects governs the regiochemical outcome of the iodination reaction. The hydroxyl group is a more powerful activating group than the methyl group.[5] The positions ortho and para to the hydroxyl group are at carbons 3, 5, and the carbon bearing the methyl group. The methyl group directs to positions 3 and 5. Therefore, the positions most activated for electrophilic attack are at carbons 3 and 5.

Steric hindrance also plays a crucial role. The position ortho to the bulky methyl group (carbon 3) is sterically hindered. Consequently, the incoming electrophile (an iodinating agent) will preferentially attack the less sterically hindered para position relative to the hydroxyl group, which is carbon 5.

A common and effective method for the iodination of phenols involves the use of molecular iodine in the presence of an oxidizing agent.[6] The oxidizing agent converts iodide (I⁻), formed as a byproduct, back to the electrophilic iodine species, driving the reaction to completion.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure for the laboratory-scale synthesis of this compound.

Materials:

-

2-methylphenol (o-cresol)

-

Iodine (I₂)

-

Hydrogen peroxide (H₂O₂, 30% solution)

-

Ethanol

-

Sodium thiosulfate

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methylphenol (1.0 eq) in ethanol.

-

To this solution, add powdered iodine (1.0 eq).

-

Slowly add hydrogen peroxide (1.1 eq) dropwise to the stirred mixture at room temperature.

-

Continue stirring the reaction mixture at room temperature for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Characterization of this compound

The identity and purity of synthesized this compound can be confirmed using a combination of spectroscopic techniques.

| Property | Value |

| Molecular Formula | C₇H₇IO |

| Molecular Weight | 234.03 g/mol |

| Appearance | Off-white to pale yellow solid |

| CAS Number | 183803-06-7 |

Table 1: Physical and Chemical Properties of this compound. [1][7]

Spectroscopic Data

The following data are representative of the spectroscopic characterization of this compound.

-

¹H NMR (CDCl₃, 400 MHz): δ 7.55 (d, J = 2.0 Hz, 1H), 7.39 (dd, J = 8.4, 2.0 Hz, 1H), 6.74 (d, J = 8.4 Hz, 1H), 5.01 (s, 1H, -OH), 2.22 (s, 3H, -CH₃).

-

¹³C NMR (CDCl₃, 101 MHz): δ 152.0, 138.8, 136.2, 122.9, 116.1, 85.6, 15.8.

-

Infrared (IR) (KBr, cm⁻¹): 3350 (O-H stretch), 3050 (aromatic C-H stretch), 2920 (aliphatic C-H stretch), 1580, 1480 (aromatic C=C stretch), 810 (C-I stretch).

-

Mass Spectrometry (MS) (EI, 70 eV): m/z (%) = 234 (M⁺, 100), 107, 77.

Applications in Organic Synthesis and Drug Development

This compound serves as a versatile intermediate in the synthesis of more complex molecules, primarily due to the reactivity of the C-I bond in various cross-coupling reactions. While specific, large-scale industrial applications are not widely documented, its utility is evident in its commercial availability as a research chemical and its appearance as an intermediate in patent literature for the synthesis of bioactive compounds.

The C-I bond can readily participate in reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents at the 5-position of the 2-methylphenol scaffold. This makes it a valuable building block for the synthesis of novel pharmaceutical agents and functional materials.

For instance, iodinated phenols are precursors in the synthesis of various pharmaceutical intermediates.[8] The general synthetic utility is outlined in the workflow below.

The resulting functionalized 2-methylphenol derivatives can be further elaborated to generate libraries of compounds for screening in drug discovery programs. The phenolic hydroxyl group can also be modified, for example, through etherification or esterification, to modulate the physicochemical properties of the final products.

Conclusion

This compound is a readily accessible and highly useful synthetic intermediate. Its preparation is a practical illustration of the principles of regioselectivity in electrophilic aromatic substitution. The presence of a reactive iodine atom, a hydroxyl group, and a methyl group on the aromatic ring provides multiple avenues for further chemical modification. While its historical discovery is not a singular event, its contemporary value in synthetic chemistry, particularly in the construction of complex molecular architectures for pharmaceutical and materials science research, is clear. The detailed synthetic and characterization data provided in this guide serve as a valuable resource for researchers and professionals working in these fields.

References

-

Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]2]

-

Save My Exams. (2025, January 10). Directing Effects. A Level Chemistry Revision Notes.[3]

-

Aakash Institute. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance.[4]

-

Chemistry LibreTexts. (2015, July 18). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring.[5]

-

PubChem. This compound. National Center for Biotechnology Information. Retrieved from [Link]1]

-

PubChemLite. This compound (C7H7IO). Retrieved from [Link]7]

- BYJU'S. Directive Influence Of Functional Group In Mono Substituted Benzene.

- Higgens, H. S. (1950). Investigation of The Iodination of Some of The Ortho Substituted Phenols (Master's Thesis).

- NIH. Electrochemical Study of Iodide in the Presence of Phenol and o-Cresol.

- Chemia. (2022, November 14). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2)

- Joshi, S. N., Vyas, S. M., Wu, H., Duffel, M. W., Parkin, S. R., & Lehmler, H. J. (2011).

- UBC Library Open Collections. cm. F:O. IMMiMts^M-^.

- Chemsrc. (2025, September 2). This compound | CAS#:183803-06-7.

- ChemicalBook. (2025, July 16). This compound | 183803-06-7.

- Patil, S. B., Singh, P. R., & Bobade, V. D. (2010). A mild and efficient method for the synthesis of 2,4,6-triiodoaniline derivatives. Tetrahedron Letters, 51(4), 629-631.

- Google Patents. CN102936223A - Synthesis method and purification method of 5-iodo-2-methylbenzimidazole.

- Benchchem.

-

Gallo, R. D. C., Gebara, K. S., Muzzi, R. M., & Raminelli, C. (2010). Efficient and Selective Iodination of Phenols Promoted by Iodine and Hydrogen Peroxide in Water. Journal of the Brazilian Chemical Society, 21(4), 770-774.[6]

- SHINDO-KANO LABOR

- Pharma Noble Chem Ltd.

- Google Patents. EP1642881A4 - Process for producing 5-iodo-2-methylbenzoic acid.

- PubChem. 2-Iodo-5-methylphenol.

- Organic Chemistry Portal.

- Spatola, A. F., & Darlak, K. (1988). Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. The Journal of Organic Chemistry, 53(24), 5777-5780.

- USPTO. (2018, October 18).

- NIH. Strategies on biosynthesis and production of bioactive compounds in medicinal plants.

- Ghosh, A. K., & Brindisi, M. (2015). Capturing the Essence of Organic Synthesis: From Bioactive Natural Products to Designed Molecules in Today's Medicine. Journal of organic chemistry, 80(13), 6445-6477.

- MDPI. Synthesis of Biologically Active Molecules through Multicomponent Reactions.

- USPTO.

Sources

- 1. This compound | C7H7IO | CID 11436235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. savemyexams.com [savemyexams.com]

- 4. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. PubChemLite - this compound (C7H7IO) [pubchemlite.lcsb.uni.lu]

- 8. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

An In-depth Technical Guide on the Potential Applications of 5-Iodo-2-methylphenol in Organic Chemistry

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Synthetic Workhorse

In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 5-Iodo-2-methylphenol has emerged as a particularly valuable building block, offering a trifecta of reactive sites that can be manipulated with a high degree of chemoselectivity. This guide is designed to provide a comprehensive technical overview of this reagent, moving beyond a simple catalog of reactions to offer deeper insights into the causality of experimental choices and the logical flow of synthetic design. Our focus is on empowering researchers to harness the full potential of this versatile molecule in their own synthetic endeavors, particularly in the realms of medicinal chemistry and materials science.

Part 1: Core Chemical Profile and Strategic Value

This compound (CAS No: 183803-06-7) is a crystalline solid characterized by the presence of a hydroxyl group, a methyl substituent, and an iodine atom on a benzene ring.[1][2][3][4][5] This specific arrangement of functional groups is not a random assortment; it is a carefully orchestrated platform for diverse chemical transformations.

-

The Aryl Iodide: The carbon-iodine bond is the most reactive of the carbon-halogen bonds in many catalytic cross-coupling reactions. This makes it a prime handle for introducing new carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern synthetic chemistry.[6][7]

-

The Phenolic Hydroxyl Group: This group is a versatile player. It can act as a nucleophile, be converted into a directing group for ortho-lithiation, or participate in cyclization reactions. Its acidity also allows for straightforward protection and deprotection strategies.

-

The Methyl Group: The electronic and steric influence of the methyl group can influence the regioselectivity of subsequent reactions on the aromatic ring.

This inherent multifunctionality allows for sequential and controlled modifications, making it a powerful tool for building molecular complexity from a relatively simple starting point.

Physicochemical and Spectroscopic Data Summary

A foundational understanding of a reagent's properties is critical for its effective use and for troubleshooting experimental challenges.

| Property | Value | Source |

| Molecular Formula | C₇H₇IO | [1][3] |

| Molecular Weight | 234.04 g/mol | [3][8] |

| Appearance | Solid | [1] |

| CAS Number | 183803-06-7 | [1][2][3][4][5] |

Spectroscopic Hallmarks: The identity and purity of this compound can be readily confirmed by standard spectroscopic methods. The ¹H NMR spectrum is particularly informative, showing characteristic signals for the aromatic protons, the phenolic hydroxyl proton, and the methyl protons.[9][10]

Part 2: Key Synthetic Transformations and Mechanistic Considerations

The true utility of this compound is revealed through its diverse reactivity in a range of powerful synthetic transformations.

2.1 Palladium-Catalyzed Cross-Coupling Reactions: The Gateway to Biaryl Scaffolds

The Suzuki-Miyaura coupling is arguably one of the most important and widely used reactions for the formation of C-C bonds. This compound is an excellent substrate for these reactions due to the high reactivity of the C-I bond.[7][11][12][13]

Expertise in Action: Causality in a Suzuki Coupling

The choice of catalyst, ligand, base, and solvent system is not arbitrary; it is a carefully considered decision based on the specific substrates involved. For a sterically hindered substrate like this compound, a bulky, electron-rich phosphine ligand is often employed. This is because such ligands promote the crucial oxidative addition step and facilitate the final reductive elimination that forms the desired product.

Workflow Diagram: A Generalized Suzuki-Miyaura Coupling Protocol

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

2.2 Synthesis of Dibenzofurans: A Pathway to Bioactive Cores

Dibenzofurans are an important class of heterocyclic compounds found in a number of biologically active molecules.[14] this compound can serve as a key starting material for the synthesis of substituted dibenzofurans through a palladium-catalyzed intramolecular cyclization of an O-arylated intermediate.

Authoritative Grounding: The synthesis of dibenzofurans from o-iododiaryl ethers is a well-established transformation.[14] This process often involves an intramolecular Heck-type reaction or a C-H activation pathway.

2.3 Formation of Diaryliodonium Salts: Accessing Hypervalent Iodine Chemistry

Diaryliodonium salts are versatile reagents that act as electrophilic arylating agents.[15][16] this compound can be oxidized in the presence of another arene to form unsymmetrical diaryliodonium salts. These salts can then be used to transfer the 2-methyl-5-hydroxyphenyl group to a variety of nucleophiles under mild conditions.

Trustworthiness Through Self-Validation: The formation of the diaryliodonium salt is often visually apparent, with the product precipitating from the reaction mixture. The identity and purity of the salt can be unequivocally confirmed by NMR spectroscopy, where the protons on the aromatic rings attached to the iodine(III) center are significantly deshielded.

Logical Relationship Diagram: The Utility of Diaryliodonium Salts

Caption: The transformation of this compound into a diaryliodonium salt for subsequent arylation reactions.

Part 3: Detailed Experimental Protocols

The following protocols are provided as a starting point for researchers. Optimization may be necessary depending on the specific substrates and equipment used.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

-

Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.5 mmol).

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL).

-

Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

-

Reaction: Heat the mixture to 90 °C with vigorous stirring for 12 hours.

-

Workup: Cool the reaction to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Part 4: Future Directions and Advanced Applications

The synthetic utility of this compound is continually expanding. Emerging areas of application include:

-

Medicinal Chemistry: Its use as a scaffold in the synthesis of novel kinase inhibitors and other therapeutic agents is an active area of research.

-

Materials Science: The incorporation of this unit into polymers and other materials can impart unique optical and electronic properties.

-

Ligand Synthesis: The biaryl products derived from this compound can be further elaborated into complex ligands for transition metal catalysis.

Conclusion

This compound is far more than a simple chemical reagent; it is a strategic platform for the efficient and controlled construction of complex organic molecules. A thorough understanding of its reactivity, coupled with a logical approach to experimental design, will continue to empower researchers to develop innovative solutions in drug discovery, materials science, and beyond.

References

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki coupling of 5-iodovanillin with 4-methylphenylboronic acid experiment. Retrieved from [Link]

-

Biointerface Research in Applied Chemistry. (2024). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Iodonium salt synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Flow catalytic Suzuki-Miyaura cross-coupling of 5-iodo-2'-deoxycytidine.... Retrieved from [Link]

-

YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

-

DiVA portal. (2014, September 25). Iodonium Salts. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 2-Iodo-4-methylphenol. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C7H7IO). Retrieved from [Link]

-

PubChem. (n.d.). 2-Iodo-5-methylphenol. Retrieved from [Link]

-

PubChem. (n.d.). 4-Iodo-2-methylphenol. Retrieved from [Link]

-

YouTube. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). Retrieved from [Link]

-

Quora. (2019, October 26). What is the NMR peak for methylphenol?. Retrieved from [Link]

-

Bentham Science. (2022). A Review on Medicinally Important Heterocyclic Compounds. Retrieved from [Link]

Sources

- 1. This compound | 183803-06-7 [sigmaaldrich.com]

- 2. 183803-06-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 183803-06-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 5. This compound | CAS#:183803-06-7 | Chemsrc [chemsrc.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C7H7IO | CID 11436235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound(183803-06-7) 1H NMR [m.chemicalbook.com]

- 10. quora.com [quora.com]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. youtube.com [youtube.com]

- 14. biointerfaceresearch.com [biointerfaceresearch.com]

- 15. Iodonium salt synthesis [organic-chemistry.org]

- 16. diva-portal.org [diva-portal.org]

An In-depth Technical Guide to the Reactivity and Stability of 5-Iodo-2-methylphenol

Foreword: Understanding the Landscape of 5-Iodo-2-methylphenol

To the researchers, scientists, and drug development professionals who navigate the intricate world of medicinal chemistry, the selection of building blocks is paramount. This compound, a seemingly simple aromatic compound, presents a fascinating case study in the interplay of activating and deactivating groups, steric hindrance, and the unique chemistry of the carbon-iodine bond. This guide is crafted not as a rigid set of instructions, but as a comprehensive exploration of the core principles governing the reactivity and stability of this versatile intermediate. Our journey will delve into the "why" behind the "how," empowering you to make informed decisions in your synthetic strategies and to anticipate the challenges and opportunities this molecule presents. We will explore its utility in forming new carbon-carbon bonds, a cornerstone of modern drug discovery, and dissect the factors that influence its shelf-life and degradation pathways. This document is designed to be a trusted companion in your laboratory, providing both the foundational knowledge and the practical insights necessary to harness the full potential of this compound.

Physicochemical and Spectroscopic Profile

This compound is a solid at room temperature with a molecular weight of 234.04 g/mol .[1][2] Its structure, featuring a hydroxyl group, a methyl group, and an iodine atom on a benzene ring, gives rise to a unique set of properties that dictate its behavior in chemical reactions and its stability under various conditions.

| Property | Value | Source |

| Molecular Formula | C₇H₇IO | [1] |

| Molecular Weight | 234.04 g/mol | [1][2] |

| Appearance | Solid | |

| Storage Temperature | 4°C, protect from light | |

| XlogP | 2.6 | [3] |

| CAS Number | 183803-06-7 | [1] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl proton. The aromatic protons will exhibit splitting patterns influenced by their position relative to the iodo, methyl, and hydroxyl groups. The methyl protons will appear as a singlet, and the hydroxyl proton's chemical shift will be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon atom attached to the iodine will show a characteristic chemical shift at a higher field compared to the other aromatic carbons.

-

FTIR: The infrared spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic group. Aromatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹, and C=C stretching vibrations of the aromatic ring will appear in the 1450-1600 cm⁻¹ region. The C-I stretching vibration is expected in the far-infrared region, typically below 600 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z 234. The isotopic pattern of iodine (¹²⁷I is the only stable isotope) will simplify the interpretation of the molecular ion region. Fragmentation patterns will likely involve the loss of iodine and other characteristic fragments.[3]

The Duality of Reactivity: A Tale of Two Functional Groups

The reactivity of this compound is a captivating story of electronic and steric effects. The hydroxyl and methyl groups are activating, electron-donating groups that increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack. Conversely, the bulky iodine atom, while a deactivating group in terms of electrophilic aromatic substitution, provides a crucial handle for a plethora of cross-coupling reactions.

The Aromatic Core: Electrophilic Substitution

The activating nature of the hydroxyl and methyl groups directs incoming electrophiles to the ortho and para positions. However, the existing substitution pattern on this compound means that further electrophilic substitution is likely to be complex and may lead to a mixture of products. The positions ortho and para to the powerful activating hydroxyl group are already occupied or sterically hindered.

The Carbon-Iodine Bond: A Gateway to Molecular Complexity

The true synthetic utility of this compound lies in the reactivity of the carbon-iodine bond. This bond is relatively weak, making the iodine atom an excellent leaving group in a variety of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in drug development for the construction of complex molecular scaffolds.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an aryl halide and an organoboron compound.[4] this compound is an excellent substrate for this reaction, allowing for the introduction of a wide range of aryl and heteroaryl groups.

Caption: Generalized workflow for the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.[5][6]

-

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)

-

SPhos (4-10 mol%)

-

Potassium carbonate (K₂CO₃, 2.0-3.0 equiv)

-

1,4-Dioxane and Water (4:1 v/v), degassed

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Brine

-

Silica gel for column chromatography

-

-

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium carbonate.

-

Evacuate and backfill the flask with the inert gas three times.

-

Add the degassed 1,4-dioxane/water mixture via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

The Sonogashira coupling provides a powerful method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, leading to the synthesis of substituted alkynes.[7][8] This reaction is particularly valuable for the introduction of linear, rigid alkynyl linkers in drug candidates.

Caption: Key components of the Sonogashira cross-coupling reaction.

Experimental Protocol: Sonogashira Coupling of this compound

The following protocol outlines a standard procedure for the Sonogashira coupling of this compound. The reaction is sensitive to oxygen, and thus, maintaining an inert atmosphere is crucial for its success.[8][9][10]

-

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2-5 mol%)

-

Copper(I) iodide (CuI, 4-10 mol%)

-

Triethylamine (Et₃N, 2.0 equiv)

-

Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Silica gel for column chromatography

-

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

-

Add the anhydrous solvent and triethylamine.

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add the terminal alkyne dropwise via syringe.

-

Heat the reaction mixture to 50-70 °C and monitor its progress by TLC or GC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Stability Profile: A Multifaceted Assessment

The stability of this compound is a critical parameter that influences its storage, handling, and application in multi-step syntheses. Degradation can lead to the formation of impurities that may affect reaction yields, product purity, and potentially, the toxicological profile of the final compound. A comprehensive stability assessment involves subjecting the molecule to a variety of stress conditions.

Photochemical Stability

Aryl iodides are known to be susceptible to photodecomposition. The relatively weak carbon-iodine bond can undergo homolytic cleavage upon exposure to UV light, leading to the formation of radical species. For this compound, this would likely result in the formation of a 2-methyl-5-phenoxyl radical and an iodine radical. These reactive intermediates can then participate in a variety of secondary reactions, including dimerization, polymerization, and reaction with solvents or other molecules present in the system. The primary photodegradation pathway is anticipated to be deiodination.[11]

Caption: Proposed photochemical degradation pathway of this compound.

To mitigate photodegradation, it is imperative to store this compound in amber vials or otherwise protected from light.

Thermal Stability

Elevated temperatures can promote the degradation of this compound. Similar to photochemical degradation, the primary thermal degradation pathway is expected to be the cleavage of the C-I bond. This process can be accelerated in the presence of radical initiators or certain metals. The resulting radicals can lead to the formation of a complex mixture of degradation products. While specific data for this compound is not available, studies on other aryl iodides suggest that deiodination is a common thermal degradation pathway.

Hydrolytic Stability

The stability of this compound in aqueous solutions under different pH conditions is a critical consideration, especially for applications in biological systems or for reactions conducted in aqueous media.

-

Acidic Conditions: Under acidic conditions, the phenolic hydroxyl group is unlikely to be significantly affected. The C-I bond is generally stable to acid hydrolysis.

-

Basic Conditions: In the presence of a strong base, the phenolic proton will be abstracted to form the corresponding phenoxide. While the C-I bond is generally resistant to hydrolysis, prolonged exposure to harsh basic conditions and elevated temperatures could potentially lead to nucleophilic aromatic substitution, although this is generally a difficult reaction for aryl iodides.

Oxidative Stability

The phenolic moiety of this compound is susceptible to oxidation. Common laboratory oxidants, such as hydrogen peroxide, can oxidize phenols to quinones or other colored degradation products.[12][13] The presence of the electron-donating methyl group may further activate the ring towards oxidation. It is therefore advisable to avoid strong oxidizing agents when working with this compound.

Safe Handling and Storage

As with any chemical reagent, proper handling and storage procedures are essential to ensure the safety of laboratory personnel and to maintain the integrity of the compound.

-

Hazards: this compound is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[1][14] It may also cause respiratory irritation.[1][14]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[14] It is recommended to store it at 4°C and protected from light to minimize degradation.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion and Future Perspectives

This compound stands as a valuable and versatile building block in the arsenal of the synthetic chemist. Its predictable reactivity in cornerstone cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, provides a reliable avenue for the construction of complex molecular architectures. However, a thorough understanding of its stability profile is paramount to its successful application. The susceptibility of the carbon-iodine bond to both photochemical and thermal cleavage necessitates careful handling and storage to ensure the integrity of the starting material and the purity of the resulting products.

The insights provided in this guide serve as a foundation for the rational design of synthetic routes and the development of robust experimental protocols. Future research endeavors could focus on a more detailed kinetic analysis of its degradation under various stress conditions to build predictive stability models. Furthermore, the exploration of its utility in other emerging cross-coupling methodologies will undoubtedly expand its role in the synthesis of novel therapeutic agents and functional materials. As our understanding of this and similar building blocks deepens, so too does our ability to innovate and advance the frontiers of chemical synthesis.

References

-

Supplementary Figure 1. 1H and 13C NMR spectra of compound 1a - ResearchGate. Available from: [Link]

-

This compound | C7H7IO | CID 11436235 - PubChem. Available from: [Link]

-

This compound (C7H7IO) - PubChemLite. Available from: [Link]

-

Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. Available from: [Link]

-

4-Iodo-2-methylphenol | C7H7IO | CID 143713 - PubChem. Available from: [Link]

-

2-Iodo-5-methylphenol | C7H7IO | CID 11085696 - PubChem - NIH. Available from: [Link]

-

CAS No : 183803-06-7 | Product Name : this compound | Pharmaffiliates. Available from: [Link]

-

Sonogashira Coupling - Organic Chemistry Portal. Available from: [Link]

-

Enantioselective Phenolic α-Oxidation Using H2O2 via an Unusual Double Dearomatization Mechanism. Available from: [Link]

-

Sonogashira cross-coupling in iodo-containing 2-aryloxazolines | Request PDF. Available from: [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available from: [Link]

-

Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin - Rose-Hulman. Available from: [Link]

-

Flow catalytic Suzuki-Miyaura cross-coupling of 5-iodo-2'-deoxycytidine... - ResearchGate. Available from: [Link]

-

13C NMR Spectrum (1D, 1000 MHz, H2O, predicted) (HMDB0035770). Available from: [Link]

-

Photodegradation mechanisms of phenol in the photocatalytic process - ResearchGate. Available from: [Link]

-

Suzuki Coupling - Organic Chemistry Portal. Available from: [Link]

-

Phenolic Oxidation Using H2O2 via in Situ Generated para-Quinone Methides for the Preparation of para-Spiroepoxydienones - NIH. Available from: [Link]

-

Kinetics of alkaline hydrolysis of synthetic organic esters - ChemRxiv. Available from: [Link]

-

Kinetics of Base Hydrolysis of Methyl Iodide in Binary Solvents Water-Isopropyl Alcohol. Available from: [Link]

-

(PDF) Reactivity of base catalysed hydrolysis of 2-pyridinylmethylene-8- quinolinyl-Schiff base iron(II) iodide complexes: Solvent effects - ResearchGate. Available from: [Link]

- WO2006038893A1 - Oxidation of phenolic compound with hydrogen peroxide generated in the presence of the phenolic compound - Google Patents.

-

This compound | CAS#:183803-06-7 | Chemsrc. Available from: [Link]

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. PubChemLite - this compound (C7H7IO) [pubchemlite.lcsb.uni.lu]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. rose-hulman.edu [rose-hulman.edu]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. rsc.org [rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. WO2006038893A1 - Oxidation of phenolic compound with hydrogen peroxide generated in the presence of the phenolic compound - Google Patents [patents.google.com]

- 13. Phenolic Oxidation Using H2O2 via in Situ Generated para-Quinone Methides for the Preparation of para-Spiroepoxydienones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemicalbook.com [chemicalbook.com]

A Researcher's Comprehensive Guide to 5-Iodo-2-methylphenol: Commercial Availability, Quality Control, and Synthesis Insights

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 5-Iodo-2-methylphenol (CAS No. 183803-06-7), a key building block in medicinal chemistry and drug development. Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple supplier list to offer practical insights into sourcing, quality verification, and the synthetic rationale that underpins potential impurities. It is designed to empower researchers to make informed decisions when procuring and utilizing this critical reagent.

Strategic Importance in Medicinal Chemistry

This compound, also known as 5-iodo-o-cresol, is an aromatic organic compound with the molecular formula C₇H₇IO.[1] Its utility in drug development is significant, primarily serving as a functionalized building block. The presence of an iodine atom provides a reactive handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the facile introduction of the 2-methylphenol moiety into more complex molecular scaffolds.

A notable application is its use as a starting reagent in the synthesis of agonists for the peroxisome proliferator-activated receptor δ (PPARδ), such as the well-known research compound GW501516, which has been investigated as a potential drug for treating obesity and metabolic disorders.[2][3] The reliability of complex synthetic routes in drug discovery is fundamentally dependent on the quality and purity of such starting materials, making a thorough understanding of their commercial landscape and analytical verification essential.

Commercial Availability and Supplier Overview

This compound is readily available from a range of chemical suppliers catering to research and development quantities. Purity levels are typically offered at ≥97% or ≥98%. When selecting a supplier, researchers should consider not only price and availability but also the comprehensiveness of the technical documentation provided, such as the Certificate of Analysis (CoA) and Safety Data Sheet (SDS).

Below is a comparative table of prominent suppliers. Note that pricing and stock levels are subject to change and should be verified directly with the supplier.

| Supplier | CAS Number | Stated Purity | Available Quantities | Product Page Link |

| Sigma-Aldrich | 183803-06-7 | ≥98% | 100 mg - 10 g | Link[4] |

| Apollo Scientific | 183803-06-7 | 98% | 100 mg - 25 g | Link[5] |

| Matrix Scientific | 183803-06-7 | N/A | Inquire | Link[6][7] |

| Pharmaffiliates | 183803-06-7 | N/A (Sold as a reference standard) | Inquire | Link[8] |

| Fluorochem | 183803-06-7 | 98% | Inquire | Link[9] |

| Parchem | 18282-51-4 / 183803-06-7 | N/A | Bulk/R&D | Link[10] |

Synthesis, Regioselectivity, and Potential Impurities

A robust quality control strategy begins with understanding the material's synthetic origin. This compound is typically synthesized via electrophilic iodination of 2-methylphenol (o-cresol). The regiochemical outcome of this reaction is dictated by the directing effects of the hydroxyl (-OH) and methyl (-CH₃) substituents on the aromatic ring.

-

-OH Group: A powerful activating, ortho, para-director.

-

-CH₃ Group: A moderately activating, ortho, para-director.

The interplay of these directing effects makes the synthesis non-trivial and susceptible to the formation of isomeric impurities. The hydroxyl group most strongly activates positions 4 and 6. The methyl group activates positions 3, 5, and 6. While position 6 is sterically hindered by the adjacent methyl group, the formation of various mono-iodinated isomers is possible. Therefore, the crude product is likely a mixture that requires careful purification.

Common Potential Impurities:

-

Regioisomers: 4-Iodo-2-methylphenol is a common and often difficult-to-separate impurity. Other isomers like 3-iodo- and 6-iodo-2-methylphenol may also be present.

-

Over-iodination Products: Di- or even tri-iodinated phenols can form if the reaction stoichiometry is not carefully controlled.

-

Starting Material: Residual, unreacted 2-methylphenol.

The presence of these impurities can have significant downstream consequences, leading to difficult purification challenges in subsequent synthetic steps and the generation of unintended side products.

Quality Control and In-House Verification

It is imperative for researchers to perform in-house validation of procured this compound, even when a supplier's CoA is provided. A multi-technique approach ensures unambiguous confirmation of identity, purity, and isomeric integrity.

The Certificate of Analysis (CoA)

The CoA is the primary quality document from the supplier. Researchers should critically evaluate it to ensure it contains the necessary information. Below is a representative template for what to expect.

Representative Certificate of Analysis

| Parameter | Specification | Result | Method |

| Appearance | White to off-white or beige solid | Conforms | Visual |

| Identity | Conforms to structure | Conforms | ¹H NMR |

| Purity (HPLC) | ≥ 98.0% (AUC) | 99.2% | HPLC-UV |

| Water Content | ≤ 0.5% | 0.1% | Karl Fischer |

| CAS Number | 183803-06-7 | 183803-06-7 | - |

Experimental Protocol: Identity Confirmation by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for confirming the chemical structure and isomeric identity of the material.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrument Setup: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

-

Data Analysis & Interpretation:

-

Methyl Protons (-CH₃): Expect a singlet at approximately δ 2.2-2.3 ppm.

-

Hydroxyl Proton (-OH): Expect a broad singlet; its chemical shift is concentration-dependent and it may exchange with residual water in the solvent.

-

Aromatic Protons (Ar-H): The key to confirming the 5-iodo substitution pattern is the splitting of the three aromatic protons.

-

One proton will appear as a doublet (d).

-

One proton will appear as a doublet of doublets (dd).

-

One proton will appear as a singlet or a narrowly split doublet (d).

-

-

The specific coupling constants (J-values) between these protons will definitively confirm the 1,2,5-substitution pattern. The absence of significant signals corresponding to other isomeric patterns is crucial.[11][12]

-

Experimental Protocol: Purity and Isomer Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is the primary technique for quantifying purity and separating potential isomeric impurities. A reversed-phase method is most suitable for this class of compound.

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. 4-碘-2-甲基苯酚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 183803-06-7 [sigmaaldrich.com]

- 5. 183803-06-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. 183803-06-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 7. Matrix Scientific [matrixscientific.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. fluorochem.co.uk [fluorochem.co.uk]

- 10. parchem.com [parchem.com]

- 11. This compound(183803-06-7) 1H NMR [m.chemicalbook.com]

- 12. rsc.org [rsc.org]

An In-depth Technical Guide to the Functional Groups of 5-Iodo-2-methylphenol

Abstract: This technical guide provides a comprehensive analysis of the functional groups present in 5-Iodo-2-methylphenol, a molecule of significant interest in synthetic organic chemistry and drug development. We will delve into the structural and electronic properties of the hydroxyl, methyl, and iodo functional groups, as well as the overarching influence of the aromatic system. This document will explore the interplay of these groups, their impact on the molecule's reactivity, and the spectroscopic techniques used for their characterization. Detailed experimental protocols for the identification and transformation of these functional groups are provided to offer researchers, scientists, and drug development professionals a practical and in-depth resource.

Introduction to this compound

This compound, also known as 5-iodo-o-cresol, is an aromatic organic compound with the chemical formula C₇H₇IO.[1][2] It belongs to the class of iodinated phenols, which are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds.[3] The strategic placement of the iodo, methyl, and hydroxyl groups on the benzene ring imparts a unique set of chemical and physical properties to the molecule, making it a versatile building block in organic synthesis.

The cresol moiety (a methylphenol) itself is a significant industrial chemical, used as a disinfectant and in the production of resins and other chemicals.[4][5][6] The introduction of an iodine atom adds a reactive handle for various coupling reactions, further expanding its synthetic utility.[7] Understanding the individual contributions and synergistic effects of each functional group is paramount for its effective utilization in research and development.

Structural and Electronic Landscape